

# A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives

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## Compound of Interest

Compound Name: *N*-(2-Aminophenyl)-2-phenylacetamide

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In the landscape of pharmaceutical research and materials science, the nuanced structural details of organic molecules are paramount. Anilides, a class of compounds characterized by a phenyl group attached to a nitrogen atom which is itself part of an amide linkage, are key scaffolds in numerous biologically active molecules. This guide provides a detailed spectroscopic comparison of **N-(2-Aminophenyl)-2-phenylacetamide** and a selection of related anilides, offering researchers, scientists, and drug development professionals a comprehensive reference based on experimental data.

## Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for **N-(2-Aminophenyl)-2-phenylacetamide** and related anilides, including N-phenylacetamide and various substituted derivatives. These comparisons are crucial for substance identification, purity assessment, and structural elucidation.

Table 1: <sup>1</sup>H NMR Spectroscopic Data (δ, ppm)

Compound	Aromatic Protons	-CH <sub>2</sub> -	-NH- (Amide)	-NH <sub>2</sub> (Amino)	Other
N-(2-Aminophenyl)-2-phenylacetamide	6.60-7.50 (m)	3.65 (s)	9.30 (s)	4.80 (s)	-
N-phenylacetamide	7.00-7.60 (m)	2.10 (s, -CH <sub>3</sub> )	9.81 (s)	-	-
2-Chloro-N-phenylacetamide	7.10-7.65 (m)	4.60 (s)	-	-	-
N-(4-Methoxyphenyl)-2-phenylacetamide	6.71-7.48 (m)	3.75 (s)	7.04 (s)	-	3.79 (s, -OCH <sub>3</sub> )
N-Allyl-2-phenylacetamide	7.21-7.44 (m)	3.62 (s)	5.54 (s)	-	5.78 (m, vinyl-H), 5.05 (m, vinyl-H <sub>2</sub> ), 3.86 (t, allyl-CH <sub>2</sub> )

Data compiled from multiple sources. Solvent and spectrometer frequency may vary.

Table 2: Infrared (IR) Spectroscopic Data ( $\nu$ , cm<sup>-1</sup>)

Compound	N-H Stretch (Amide)	C=O Stretch (Amide I)	N-H Bend (Amide II)	N-H Stretch (Amino)	Aromatic C- H Stretch
N-(2-Aminophenyl)-2-phenylacetamide	~3300	~1660	~1540	~3400, ~3350	~3050
N-phenylacetamide	3303	1671	1559	-	3209, 3145
2-Chloro-N-phenylacetamide	3303, 3209, 3145	1671	1559	-	2945
Aniline	3431, 3354	-	1620	3431, 3354	3050

Data represents typical values and may vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] <sup>+</sup>	Key Fragments
N-(2-Aminophenyl)-2-phenylacetamide	226	135 (C <sub>8</sub> H <sub>9</sub> NO), 92 (C <sub>6</sub> H <sub>6</sub> N), 91 (C <sub>7</sub> H <sub>7</sub> )
N-phenylacetamide	135	93 (C <sub>6</sub> H <sub>7</sub> N), 77 (C <sub>6</sub> H <sub>5</sub> ), 43 (CH <sub>3</sub> CO)
Aniline	93	66, 65
2-Phenylacetamide	135	92, 91 (tropylium ion), 65

Ionization method (e.g., EI, CI) can influence fragmentation patterns.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: UV-Visible Spectroscopic Data (λ<sub>max</sub>, nm)

Compound	$\pi \rightarrow \pi^*$ Transition	$n \rightarrow \pi^*$ Transition
Aniline Derivatives	230-290	340-355
Acetanilides	~240-250	-
Substituted Benzyldeneanilines	Dependent on substituent	Dependent on substituent

Solvent and substituents can cause bathochromic (red) or hypsochromic (blue) shifts.[\[7\]](#)[\[8\]](#)[\[9\]](#)  
[\[10\]](#)

## Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in the characterization of anilides.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the anilide in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is typically used.[\[11\]](#)
- Data Acquisition: Record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[\[12\]](#)

### 2. Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.
  - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place in a salt (NaCl or KBr) cell.[\[1\]](#)

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
- Data Acquisition: Scan the mid-infrared region (typically 4000-400  $\text{cm}^{-1}$ ).[\[1\]](#)[\[13\]](#)

### 3. Mass Spectrometry (MS)

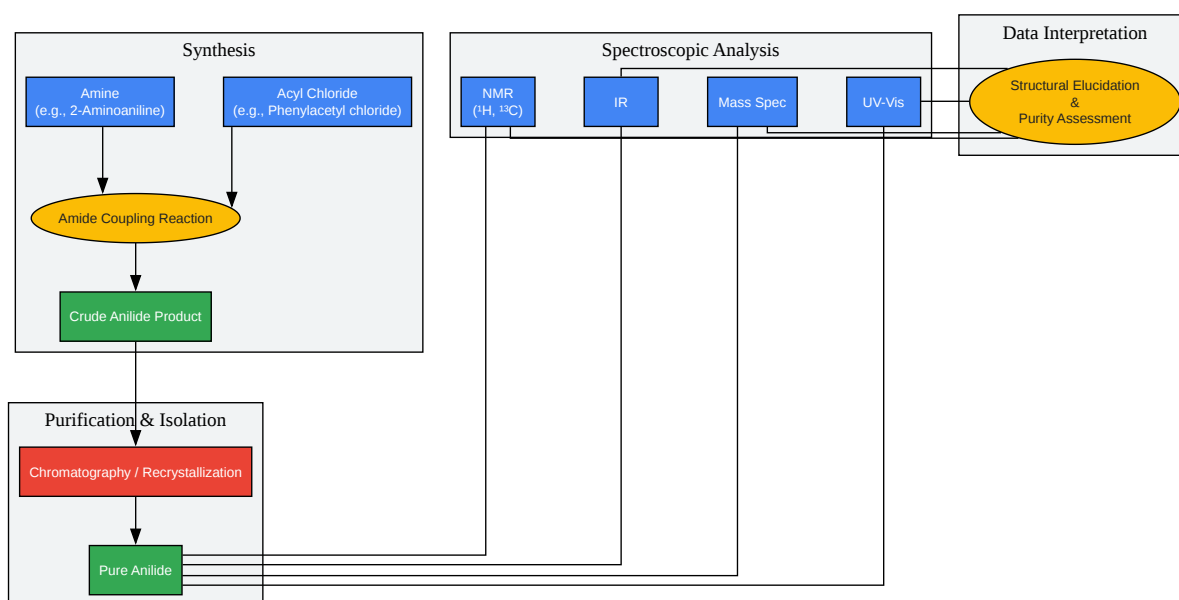
- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[4\]](#)[\[14\]](#)
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[\[11\]](#)
- Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio ( $m/z$ ) against relative intensity.[\[15\]](#)

### 4. UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the anilide in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane).
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Data Acquisition: Scan a wavelength range (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).[\[9\]](#)[\[16\]](#)

## Visualizing the Workflow

The synthesis and subsequent spectroscopic analysis of anilides is a common workflow in organic chemistry and drug discovery. The following diagram illustrates this process.



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Caption: Synthesis and Spectroscopic Analysis Workflow for Anilides.

This guide provides a foundational comparison of the spectroscopic properties of **N-(2-Aminophenyl)-2-phenylacetamide** and related anilides. Researchers can utilize this information to aid in the identification and characterization of these important chemical entities. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data.

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- To cite this document: BenchChem. [A Spectroscopic Showdown: N-(2-Aminophenyl)-2-phenylacetamide and Its Anilide Relatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3061315#spectroscopic-comparison-of-n-2-aminophenyl-2-phenylacetamide-and-related-anilides]

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